Berlafenone, (R)-
Overview
Description
Berlafenone, ®- is a chemical compound with the molecular formula C19H25NO2. . The compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Berlafenone, ®- involves several steps, starting from readily available starting materials. The key steps include:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the amino group: This step involves the use of a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of the final product: The final step involves the reaction of the intermediate with a suitable protecting group, followed by deprotection to yield Berlafenone, ®-.
Industrial Production Methods: Industrial production of Berlafenone, ®- typically involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-pressure reactors for the Suzuki coupling reaction and continuous flow reactors for the reductive amination step. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Berlafenone, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Berlafenone, ®- can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the fully reduced amine.
Substitution: The major products are the substituted derivatives of Berlafenone, ®-.
Scientific Research Applications
Berlafenone, ®- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Berlafenone, ®- involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Berlafenone, ®- can be compared with other similar compounds such as:
Berlafenone, (S)-: The enantiomer of Berlafenone, ®-, which has different stereochemistry and potentially different biological activity.
Berlafenone racemate: A mixture of both ®- and (S)- enantiomers.
Other biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Uniqueness: Berlafenone, ®- is unique due to its specific stereochemistry, which significantly influences its biological activity and interactions. This makes it a valuable compound for studying stereochemical effects in biological systems .
Properties
IUPAC Name |
(2R)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPVKNFKBKJCE-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC=C1C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394906-83-2 | |
Record name | Berlafenone, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394906832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BERLAFENONE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI0GI3B15S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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